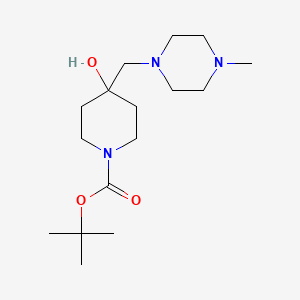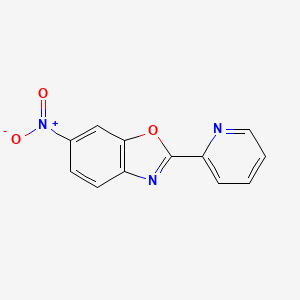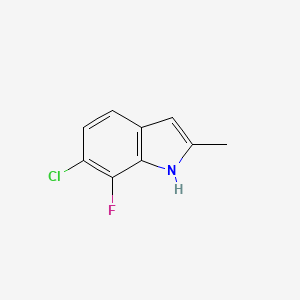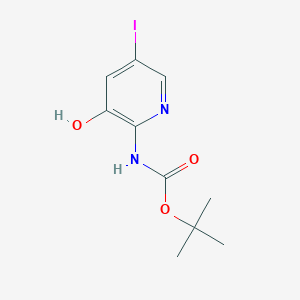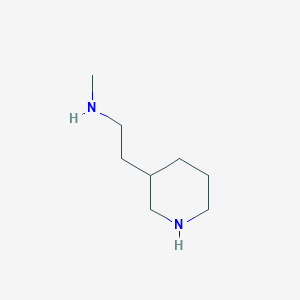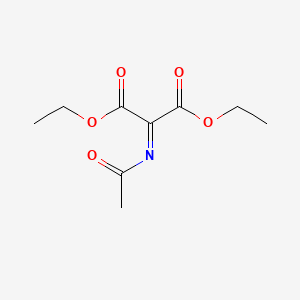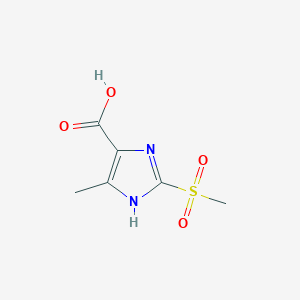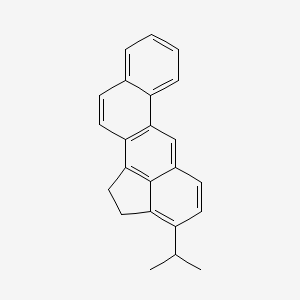
B-(3-Ethenyl-5-isoquinolinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(3-Ethenyl-5-isoquinolinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring with an ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-Ethenyl-5-isoquinolinyl)boronic acid typically involves the reaction of an appropriate isoquinoline derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality boronic acids .
Chemical Reactions Analysis
Types of Reactions: B-(3-Ethenyl-5-isoquinolinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
B-(3-Ethenyl-5-isoquinolinyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of B-(3-Ethenyl-5-isoquinolinyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3-Methyl-5-isoquinolinylboronic acid: Similar structure but with a methyl group instead of an ethenyl group.
Pinacol boronic esters: Widely used due to their stability and ease of handling.
Uniqueness: B-(3-Ethenyl-5-isoquinolinyl)boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the electronic properties of the isoquinoline ring.
Properties
CAS No. |
1429665-49-5 |
|---|---|
Molecular Formula |
C11H10BNO2 |
Molecular Weight |
199.02 g/mol |
IUPAC Name |
(3-ethenylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12(14)15/h2-7,14-15H,1H2 |
InChI Key |
ZUBLDKNWCZUOGH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


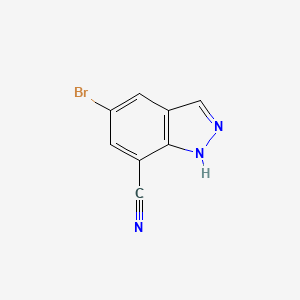
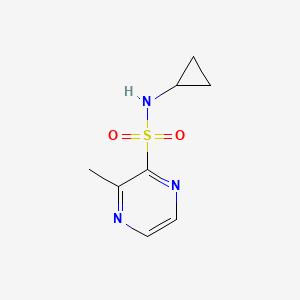
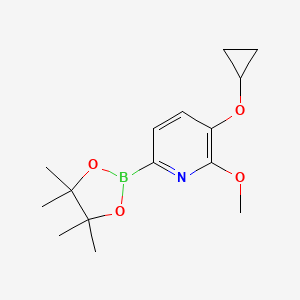
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
